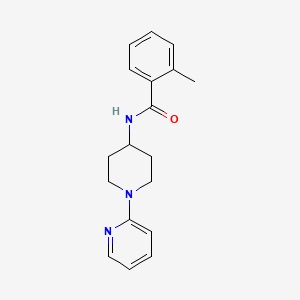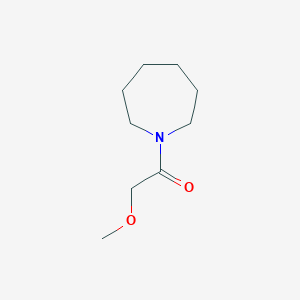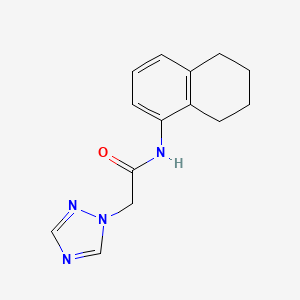
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide, also known as MMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action is not fully understood. However, recent research has shed light on its biochemical and physiological effects, which have opened up new avenues for future research.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide is not fully understood, but recent research has suggested that it may act on several molecular targets in the body. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also affect the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been found to have several biochemical and physiological effects, which have been studied in vitro and in vivo. In animal models, 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been shown to inhibit tumor growth and reduce inflammation. It has also been found to have analgesic effects, which may be due to its ability to modulate pain pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target specific molecular pathways in the body. However, its complex synthesis process and limited availability may make it difficult to use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of research.
Orientations Futures
There are several future directions for research on 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide, including the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide may also be used as a tool for studying specific molecular pathways in the body, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide involves several steps, including the reaction of 2-methylsulfanylphenylhydrazine with ethyl acetoacetate, followed by cyclization and N-methylation. The resulting compound is then treated with acetic anhydride to yield 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide. This process requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the development of new drugs, as it has been shown to exhibit significant pharmacological activity. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been found to have antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15-9-5-7-11(15)13(16)14-10-6-3-4-8-12(10)17-2/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCPMWJANSLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)





![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)


![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)